molecular formula C12H8F3N3 B8313864 2-(4-Methyl-imidazol-1-yl)-5-trifluoromethyl-benzonitrile

2-(4-Methyl-imidazol-1-yl)-5-trifluoromethyl-benzonitrile

Cat. No.: B8313864
M. Wt: 251.21 g/mol
InChI Key: WYEIREXMJSJRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-imidazol-1-yl)-5-trifluoromethyl-benzonitrile is a useful research compound. Its molecular formula is C12H8F3N3 and its molecular weight is 251.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8F3N3

Molecular Weight

251.21 g/mol

IUPAC Name

2-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H8F3N3/c1-8-6-18(7-17-8)11-3-2-10(12(13,14)15)4-9(11)5-16/h2-4,6-7H,1H3

InChI Key

WYEIREXMJSJRKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cncn1-c1ccc(C(F)(F)F)cc1C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

As described for example 84a, 2-fluoro-5-(trifluoromethyl)-benzonitrile was reacted with 4-methylimidazole and potassium carbonate for 16 h at 90° C. After aqueous workup and extraction with ethyl acetate the organic phase was dried over sodium sulfate and concentrated to afford a 3.4:1 mixture of the title compound and its regioisomer [2-(5-methyl-imidazol-1-yl)-5-trifluoromethyl-benzonitrile] as a light brown oil (yield: 85%). MS: m/e=252.3 [M+H]+.
Name
2-(5-methyl-imidazol-1-yl)-5-trifluoromethyl-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
85%

Synthesis routes and methods III

Procedure details

In analogy to example 5a, 2-fluoro-5-(trifluoromethyl)-benzonitrile was reacted with 4-methylimidazole and potassium carbonate for 16 h at 90° C. After aqueous workup and extraction with Ethyl acetate, the organic phase was dried (Na2SO4) and concentrated to furnish a 3.4:1 mixture of the title compound and its regioisomer [5-trifluoromethyl-2-(5-methyl-imidazol-1-yl)-benzonitrile] as a light brown oil (yield: 85%). MS: m/e=252.3 [M+H]+.
Name
5-trifluoromethyl-2-(5-methyl-imidazol-1-yl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.